6-Methylpyrazolo[1,5-a]pyrimidine

Lipophilicity ADME optimization Fragment-based drug design

6-Methylpyrazolo[1,5-a]pyrimidine is the empirically validated optimal core for PDE2A inhibitor programs targeting cognitive disorders. Unlike 5-Me or 7-Me isomers, the 6-methyl substitution uniquely balances potency and PDE isoform selectivity, as demonstrated by TAK-915. It offers a 0.4 logP advantage over the parent scaffold without increasing TPSA, making it ideal for fragment-based drug discovery. Choose this pre-functionalized core to accelerate hit-to-lead timelines for kinase, PDE, and COX-2 programs.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 61578-00-5
Cat. No. B3054691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyrazolo[1,5-a]pyrimidine
CAS61578-00-5
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=CN2C(=CC=N2)N=C1
InChIInChI=1S/C7H7N3/c1-6-4-8-7-2-3-9-10(7)5-6/h2-5H,1H3
InChIKeyVLHIMWVBJNAPMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyrazolo[1,5-a]pyrimidine (CAS 61578-00-5): Core Scaffold Overview for Lead Optimization


6-Methylpyrazolo[1,5-a]pyrimidine (6-Me-PP) is a bicyclic nitrogen-containing heterocycle belonging to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, widely recognized as a purine isostere with broad utility in kinase inhibitor drug discovery [1]. The parent unsubstituted heterocycle (CAS 274-71-5) is a planar, rigid core with a calculated XLogP of approximately 0.3 and a topological polar surface area (TPSA) of 30.2 Ų [2]. The introduction of a single methyl group at the 6-position produces 6-Methylpyrazolo[1,5-a]pyrimidine (CAS 61578-00-5), which retains the same TPSA (30.2 Ų) and zero hydrogen-bond donors, yet exhibits a modified lipophilicity profile with a calculated XLogP of 0.7 [3].

Why 6-Methylpyrazolo[1,5-a]pyrimidine Cannot Be Freely Substituted by Other Methyl-Positional Isomers in Phosphodiesterase and Kinase Programs


Positional isomerism on the pyrazolo[1,5-a]pyrimidine core is not a trivial substitution; the site of methylation dramatically alters both physicochemical and target-engagement properties. While 5-methyl, 6-methyl, and 7-methyl isomers all share the identical molecular formula (C₇H₇N₃) and molecular weight (133.15 g/mol), their differential electronic and steric environments lead to divergent biological outcomes. In phosphodiesterase 2A (PDE2A) inhibitor programs, the 6-methyl substitution was explicitly shown to provide the optimal balance of potency enhancement and PDE isoform selectivity, whereas methylation at the 5-position was merely tolerated and methylation at the 2- or 7-positions was detrimental [1]. Similarly, in kinase inhibitor development, the 6-position of the pyrazolo[1,5-a]pyrimidine core is identified as a critical vector for modulating both intrinsic potency and pharmacokinetic properties, with modifications at the 6-position maintaining and often enhancing inhibitory activity [2]. Substituting 6-methylpyrazolo[1,5-a]pyrimidine with its 5-methyl or 7-methyl analogs in a lead series without re-optimizing the full pharmacological profile would therefore risk losing carefully balanced potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence: 6-Methylpyrazolo[1,5-a]pyrimidine vs. Parent Scaffold and Positional Isomers


Lipophilicity Tuning: 6-Methyl Substitution Increases XLogP by 0.4 Log Units vs. Parent Scaffold Without Altering TPSA

The introduction of a single methyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core increases the calculated XLogP from 0.3 (parent scaffold, CAS 274-71-5) to 0.7 (6-methyl, CAS 61578-00-5), representing a ΔXLogP of +0.4 [1][2]. Critically, this lipophilicity gain is achieved without any increase in topological polar surface area, as both compounds maintain a TPSA of 30.2 Ų [2]. This orthogonal modulation of lipophilicity independent of polarity is a desirable feature in lead optimization, as it enables fine-tuning of membrane permeability and metabolic stability while preserving hydrogen-bonding capacity. In contrast, the unsubstituted pyrazolo[1,5-a]pyrimidine (XLogP 0.3) may present insufficient lipophilicity for efficient passive membrane permeation in cell-based assays.

Lipophilicity ADME optimization Fragment-based drug design

PDE2A Inhibitory Potency: 6-Methyl Position Provides Optimal IC50 vs. Other Methyl-Positional Isomers

In the discovery of PDE2A inhibitors by Mikami et al. (2017), systematic exploration of methyl substitution positions on the pyrazolo[1,5-a]pyrimidine core revealed that the best PDE2A IC50 values were obtained specifically with the methyl group at the 6-position, yielding a PDE2A IC50 of 0.49 µM [1][2]. Methyl substitution at the 5-position was merely tolerated, while introduction of the methyl group into the 2- or 7-position of the core was detrimental to PDE2A inhibitory activity [1]. Furthermore, replacement of the 6-methyl group with larger substituents—chloro, isopropyl, or phenyl—was also detrimental to PDE2A potency [2]. The starting pyrazolo[1,5-a]pyrimidine screening hit 18 (without 6-methyl substitution) exhibited a PDE2A IC50 of approximately 3.8 µM, demonstrating that the 6-methyl modification contributed to an approximately 7.8-fold improvement in potency in this series [2].

Phosphodiesterase 2A CNS drug discovery Kinase selectivity

PDE Isoform Selectivity: 6-Methyl Substitution Substantially Improves Selectivity Profile vs. Non-Methylated Core in PDE2A Lead Series

Beyond potency, the introduction of the 6-methyl group into the pyrazolo[1,5-a]pyrimidine core provided a substantial improvement in PDE isoform selectivity. In the Mikami et al. (2017) study, the 6-methyl-substituted compounds 19 and 20 demonstrated substantially improved selectivity across the PDE family compared to their non-methylated precursors 17 and 18, without compromising MDR1 efflux ratios or in vitro phototoxicity risks [1]. The 6-methyl substitution was previously established to significantly enhance both PDE2A potency and PDE family selectivity [1]. The optimized clinical candidate TAK-915, which incorporates a pyrazolo[1,5-a]pyrimidine core, achieved PDE2A IC50 of 0.61 nM with >4,100-fold selectivity over PDE1A, building upon the selectivity-enhancing property of the 6-methyl modification .

PDE selectivity Off-target risk CNS safety pharmacology

KDR Kinase Inhibitor SAR: 6-Position Modifications Maintain or Enhance Intrinsic Potency vs. Core Scaffold

In a distinct target class, the structure-activity relationship of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines as KDR (VEGFR2) kinase inhibitors established that modifications at the 6-position of the core are not merely tolerated but actively maintain and often enhance intrinsic kinase inhibitory potency [1]. Optimization starting from a screening lead yielded compound 3g with KDR IC50 = 19 nM, demonstrating that the 6-position of the pyrazolo[1,5-a]pyrimidine is a productive vector for potency optimization [2]. Furthermore, introduction of solubilizing functionality at the 6-position improved physical properties, resulting in marked increases in cellular activity and more favorable pharmacokinetics in rats without compromising the intrinsic potency contributed by the 6-substitution [1]. This contrasts with many heterocyclic scaffolds where a given position may be sterically or electronically restricted to only small substituents.

KDR/VEGFR2 kinase Angiogenesis inhibition Kinase inhibitor design

COX-2 Selectivity: Pyrazolo[1,5-a]pyrimidine Scaffold Delivers Selective COX-2 Inhibition with 6,7-Disubstitution Providing Optimal Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been validated as a privileged core for achieving selective COX-2 inhibition over COX-1. In a series of COX-2-selective inhibitors, modification of the pyrimidine substituents revealed that 6,7-disubstitution provided the best balance of COX-2 potency and selectivity, leading to the identification of 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) as one of the most potent and selective compounds in the series [1]. More recent pyrazolopyrimidine derivatives have demonstrated COX-2 IC50 values ranging from 53.32 ± 4.43 to 254.90 ± 6.45 nM, in comparison to the clinical benchmark Celecoxib (IC50 = 6.73 nM) [2]. The most selective pyrazolopyrimidine derivatives achieved COX-2 selectivity index values of up to 14.20, substantially exceeding Meloxicam (SI = 0.75) and Celecoxib (SI = 2.35) [2], highlighting that appropriate substitution on the pyrazolo[1,5-a]pyrimidine scaffold can deliver selectivity advantages over established COX-2 drugs.

COX-2 inhibition Anti-inflammatory Selectivity index

Optimal Application Scenarios: Where 6-Methylpyrazolo[1,5-a]pyrimidine Provides the Greatest Differential Value


PDE2A Inhibitor Lead Optimization for Cognitive Disorders

6-Methylpyrazolo[1,5-a]pyrimidine is the empirically validated optimal core for PDE2A inhibitor programs targeting cognitive impairment, memory disorders, and neurodegenerative diseases. As demonstrated by Mikami et al. (2017), the 6-methyl substitution provides a unique combination of enhanced PDE2A potency and PDE family selectivity that cannot be replicated by 5-methyl, 7-methyl, or larger 6-substituents [1]. Lead optimization teams should prioritize this core when aiming to achieve the potency-selectivity balance required for brain-penetrant PDE2A inhibitors, with the ultimate objective of reaching sub-nanomolar IC50 values and >1,000-fold selectivity as demonstrated by the clinical candidate TAK-915 [1][2].

Kinase Inhibitor Library Synthesis Targeting the 6-Position Vector

The 6-position of pyrazolo[1,5-a]pyrimidine has been validated across multiple kinase targets (KDR/VEGFR2, PDE2A) as a productive vector for potency optimization and physicochemical property modulation [1][2]. 6-Methylpyrazolo[1,5-a]pyrimidine serves as an ideal starting building block for parallel library synthesis where the 3-position and/or 5,7-positions are diversified. The methyl group at the 6-position provides a 0.4 log unit lipophilicity advantage over the parent scaffold without increasing TPSA, offering a favorable starting point for achieving drug-like logD (1–3) in final compounds [3].

COX-2/5-LOX Dual Inhibitor Development Using 6,7-Disubstituted Pyrazolo[1,5-a]pyrimidine Cores

The pyrazolo[1,5-a]pyrimidine scaffold, when appropriately substituted at the 6- and 7-positions, has demonstrated the ability to achieve COX-2 selectivity indices exceeding established drugs such as Celecoxib and Meloxicam [1]. 6-Methylpyrazolo[1,5-a]pyrimidine provides a pre-functionalized core that can be further elaborated at the 3-, 5-, and 7-positions to generate focused libraries targeting COX-2/5-LOX dual inhibition. The scaffold's demonstrated capacity for high COX-2 selectivity (SI up to 14.20) makes it a preferred starting point over non-methylated or inappropriately substituted pyrazolopyrimidine cores for anti-inflammatory drug discovery programs where gastrointestinal safety (COX-1 sparing) is paramount [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs

With a molecular weight of only 133.15 g/mol (compliant with the Rule of Three for fragment-based screening), a moderate XLogP of 0.7, and zero hydrogen-bond donors, 6-Methylpyrazolo[1,5-a]pyrimidine is an ideal fragment-sized core for FBDD campaigns targeting purine-binding sites (kinases, PDEs, ATPases) [1]. Its pre-installed 6-methyl group provides a measurable lipophilicity advantage (ΔXLogP +0.4 vs. parent scaffold) and a validated potency-enhancing handle without the need for additional synthetic steps, accelerating hit-to-lead timelines compared to starting from the unsubstituted pyrazolo[1,5-a]pyrimidine core [1][2].

Quote Request

Request a Quote for 6-Methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.